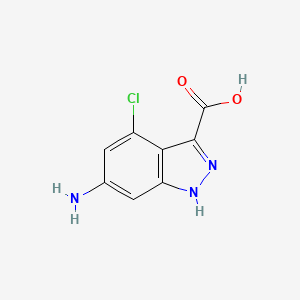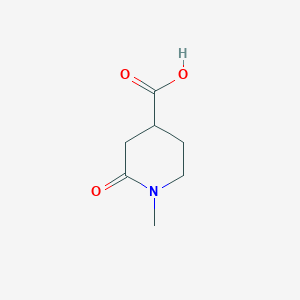
1-クロロ-4-メトキシイソキノリン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . It is an isoquinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
Chemistry: Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: The compound and its derivatives have shown potential in biological assays for their antimicrobial, antiviral, and anticancer activities . They are often used in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate typically involves the chlorination of 4-methoxyisoquinoline-3-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Substitution Reactions: Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products:
Substitution Reactions: Products include various substituted isoquinoline derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
作用機序
The mechanism by which Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules such as proteins and nucleic acids . The chlorine atom can participate in covalent bonding with nucleophilic sites on these macromolecules, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
類似化合物との比較
- Methyl 1-chloroisoquinoline-3-carboxylate
- Methyl 4-methoxyisoquinoline-3-carboxylate
- Methyl 1-bromo-4-methoxyisoquinoline-3-carboxylate
Comparison: Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate is unique due to the presence of both a chlorine atom and a methoxy group on the isoquinoline ring . This combination imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, the methoxy group can enhance lipophilicity, potentially improving cell membrane permeability . The chlorine atom, on the other hand, can participate in specific covalent interactions with biological targets .
特性
IUPAC Name |
methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-7-5-3-4-6-8(7)11(13)14-9(10)12(15)17-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANOGWCACLOPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C2=CC=CC=C21)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170621-96-2 |
Source


|
| Record name | methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














